molecular formula C24H26F3N5O2S B2678839 8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2097934-25-1

8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline

Cat. No. B2678839
CAS RN: 2097934-25-1
M. Wt: 505.56
InChI Key: LDKWRAYOAOEZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline is a useful research compound. Its molecular formula is C24H26F3N5O2S and its molecular weight is 505.56. The purity is usually 95%.
BenchChem offers high-quality 8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives have been synthesized and evaluated for their antibacterial properties. Studies have shown that modifications at certain positions on the quinoline core can significantly influence antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, substituting the piperazine and piperidine moieties has been found to enhance activity against these bacteria, demonstrating the potential of quinoline derivatives as antibacterial agents (Taguchi et al., 1992).

Antitubercular Activity

Novel fluoroquinolones have been designed, synthesized, and evaluated in vivo against Mycobacterium tuberculosis, showing promising activity. This suggests that certain quinoline derivatives could serve as effective treatments for tuberculosis, highlighting the compound's potential application in antitubercular therapy (Shindikar & Viswanathan, 2005).

Synthesis of Fused Heterocyclic Compounds

Research into the regioselective synthesis of quinoline-based triazoloquinoline derivatives demonstrates the compound's relevance in creating fused heterocyclic systems. Such compounds have applications in developing new materials and molecules with potential therapeutic uses (Ladani & Patel, 2015).

Fluorescent Probes for DNA Detection

Aminated benzimidazoquinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized for potential use as fluorescent probes in DNA detection. These compounds' ability to bind to DNA and exhibit enhanced fluorescence emission suggests their utility in biochemical and medical research for studying DNA interactions (Perin et al., 2011).

Anticancer and Anti-inflammatory Applications

Quinoline derivatives have also been explored for their potential anticancer and anti-inflammatory properties. For example, novel thiazolidinones based on s-triazine and linked with pyridinyl-piperazine show promise as antimicrobial agents, suggesting a broader application in developing new therapeutic agents (Patel et al., 2012).

properties

IUPAC Name

8-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5O2S/c25-24(26,27)19-6-7-22(29-17-19)31-15-13-30(14-16-31)20-8-11-32(12-9-20)35(33,34)21-5-1-3-18-4-2-10-28-23(18)21/h1-7,10,17,20H,8-9,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKWRAYOAOEZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline

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